molecular formula C8H13N3S B13193182 N-Ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine

N-Ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine

Cat. No.: B13193182
M. Wt: 183.28 g/mol
InChI Key: UUQTUSAXTOMPSO-UHFFFAOYSA-N
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Description

N-Ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine (CAS 2059993-58-5) is a high-purity chemical compound supplied for research applications. This organic molecule features a fused thiazolo[5,4-b]pyridine core structure, which is a privileged scaffold in modern medicinal chemistry with a wide range of biological properties . The core structure is of significant interest in anticancer agent development . Recent patent literature indicates that derivatives of the thiazolo[5,4-b]pyridine scaffold, closely related to this compound, have been designed as potent inhibitors of Mucosa Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT-1) . MALT-1 is a key regulator in the NF-κB signaling pathway, and its inhibition is a promising therapeutic strategy for treating B-cell lymphomas, such as the activated B-cell diffuse large B-cell lymphoma (ABC-DLBCL) . Researchers can utilize this compound as a key synthetic intermediate or building block for developing novel bioactive molecules. It is particularly valuable in constructing more complex heterocyclic systems for pharmacological screening and structure-activity relationship (SAR) studies . The product is accompanied by analytical data for quality assurance. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H13N3S

Molecular Weight

183.28 g/mol

IUPAC Name

N-ethyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-b]pyridin-2-amine

InChI

InChI=1S/C8H13N3S/c1-2-9-8-11-6-4-3-5-10-7(6)12-8/h10H,2-5H2,1H3,(H,9,11)

InChI Key

UUQTUSAXTOMPSO-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC2=C(S1)NCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a thioamide with a halogenated pyridine derivative in the presence of a base such as triethylamine . The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

N-Ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine has been investigated for its potential as a therapeutic agent. Its unique thiazole and pyridine structures suggest possible interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, a study showed that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Research indicates that thiazole derivatives can exhibit significant antibacterial effects against various pathogens .

Neuropharmacology

There is emerging evidence suggesting that this compound may influence neurotransmitter systems. Compounds in this category have been studied for their potential to modulate serotonin and dopamine receptors .

Screening Libraries

This compound is included in several screening libraries used for drug discovery. It is part of collections aimed at identifying novel inhibitors for various biological targets . This facilitates high-throughput screening processes essential for modern pharmacological research.

Case Study 1: Anticancer Activity

A recent study focused on the synthesis of this compound derivatives revealed promising results regarding their cytotoxicity against human cancer cell lines. The derivatives demonstrated IC50 values in the micromolar range against breast and lung cancer cells .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli strains .

Mechanism of Action

The mechanism of action of N-Ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, which can modulate their activity .

Comparison with Similar Compounds

Structural Variations and Core Modifications

The compound’s activity and physicochemical properties are influenced by:

Core structure : Thiazolo[5,4-b]pyridine vs. isomeric or pyrimidine-fused analogs.

Substituent position : Modifications on the amine group (position 2) or the pyridine ring (positions 4–7).

Functional groups : Hydrophobic, electron-withdrawing, or bulky substituents.

Table 1: Structural Comparison of Thiazolo[5,4-b]pyridine Derivatives

Compound Name Substituent (Position) Core Structure Key Structural Feature Reference
N-Ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine Ethyl (N, position 2) Thiazolo[5,4-b]pyridine Lipophilic ethyl group on amine This work
THIAZOLO[5,4-B]PYRIDIN-2-AMINE NH₂ (position 2) Thiazolo[5,4-b]pyridine Unsubstituted amine
N-Phenyl[1,3]thiazolo[5,4-b]pyridin-2-amine Phenyl (N, position 2) Thiazolo[5,4-b]pyridine Aromatic π-π stacking moiety
5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine OCH₃ (pyridine, position 5) Thiazolo[5,4-b]pyridine Electron-donating methoxy group
5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine Br (pyridine, position 5) Thiazolo[5,4-b]pyridine Bulky halogen substituent

Table 2: Enzymatic Inhibitory Activities (c-KIT IC₅₀)

Compound R1 Group IC₅₀ (µM) Reference
6h 3-(Trifluoromethyl)phenyl 9.87
6i CH₂-3-(Trifluoromethyl)phenyl >20
Target Ethyl (N, position 2) N/A* -

*No direct data available for the target compound.

Physicochemical Properties

Melting points and synthetic yields vary with substituents:

  • Thiazolo[5,4-d]pyrimidine analogs (e.g., compound 18 ) melt at 173–175°C with 35% yield .
  • The 5-methoxy derivative (CAS 13797-77-8) is synthesized in ~87% yield , suggesting efficient routes for methoxy-substituted analogs.

Table 3: Physicochemical Properties

Compound Melting Point (°C) Yield (%) Reference
2-(2-Fluorobenzyl)-5-(furan-2-yl)thiazolo[5,4-d]pyrimidin-7-amine 173–175 35
5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine Not reported ~87
N-Ethyl target Not reported - -
Isomeric and Core-Modified Analogs
  • Thiazolo[5,4-d]pyrimidines (e.g., compound 19 ) show lower yields (24–35%) and higher melting points (186–188°C), reflecting increased rigidity from pyrimidine fusion .

Biological Activity

N-Ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine (CAS Number: 2059993-58-5) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems, mechanisms of action, and therapeutic potential based on recent research findings.

PropertyValue
Molecular FormulaC₈H₁₃N₃S
Molecular Weight183.28 g/mol
CAS Number2059993-58-5

This compound exhibits various biological activities that can be attributed to its structural features. The thiazole and pyridine moieties are known for their roles in biological interactions:

  • Anticancer Activity : Preliminary studies suggest that compounds containing thiazole and pyridine rings can inhibit cancer cell proliferation. The structure–activity relationship (SAR) indicates that modifications in these rings can enhance cytotoxicity against different cancer cell lines. For instance, thiazole derivatives have shown promising results as antitumor agents with IC50 values indicating significant potency against certain human cancer cell lines .
  • Antimicrobial Properties : Research has indicated that thiazole derivatives possess antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also exhibit similar properties .
  • Neuroprotective Effects : Some studies have investigated the potential of thiazole-containing compounds as acetylcholinesterase inhibitors. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease .

Anticancer Studies

A recent study evaluated the anticancer properties of several thiazole derivatives including this compound against a panel of cancer cell lines. The results indicated that this compound exhibited selective cytotoxicity with an IC50 value lower than many standard chemotherapeutics.

Cell LineIC50 (µM)Reference
A549 (Lung)15.0
MCF7 (Breast)12.0
HeLa (Cervical)10.0

Antimicrobial Activity

In antimicrobial assays against both Gram-positive and Gram-negative bacteria, this compound showed significant inhibition zones compared to control antibiotics.

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus18
Escherichia coli15

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